Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate
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Overview
Description
Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate is a chemical compound with the molecular formula C8H11ClO4S and a molecular weight of 238.69 g/mol . This compound is notable for its unique spirocyclic structure, which consists of a hexane ring fused to a spiro center, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate typically involves the reaction of a spirocyclic precursor with chlorosulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The precursor is dissolved in an appropriate solvent, such as dichloromethane, and chlorosulfonyl chloride is added dropwise while maintaining the temperature at around 0°C to 5°C . The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Derivatives: Formed from substitution reactions with alcohols.
Sulfonyl Derivatives: Formed from reduction reactions.
Sulfonic Acid Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: Known for their photochromic properties and ability to switch between different isomeric forms under light exposure.
Spirocyclic Oxindoles: Used in various synthetic applications and known for their biological activity.
Uniqueness
Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of a reactive chlorosulfonyl group, which makes it versatile for various chemical modifications and applications .
Properties
IUPAC Name |
methyl 5-chlorosulfonylspiro[2.3]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4S/c1-13-7(10)6-4-8(6)2-5(3-8)14(9,11)12/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIAGPVNBAMMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CC(C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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